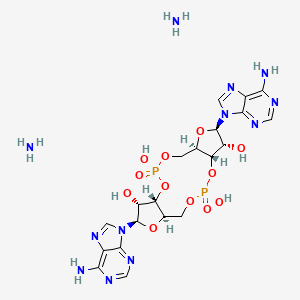

c-di-AMP diammonium

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

azane;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMUFYPKVYNUECF-VEQUCWRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O.N.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N12O12P2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

c-di-AMP diammonium discovery and historical context

An In-depth Technical Guide to the Discovery and Historical Context of Cyclic di-AMP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria and archaea, playing a pivotal role in a myriad of cellular processes. Its relatively recent discovery has opened up new avenues of research, revealing its essentiality for the growth of many Gram-positive bacteria and its involvement in virulence, making the c-di-AMP signaling pathway an attractive target for novel antimicrobial drug development. This guide provides a comprehensive overview of the discovery of c-di-AMP, its historical context, the key molecular players in its signaling network, and the experimental methodologies that have been instrumental in unraveling its functions.

Discovery and Historical Context

The journey to understanding c-di-AMP began within the broader context of cyclic dinucleotide signaling, a field that was primarily dominated by cyclic di-guanosine monophosphate (c-di-GMP) for over two decades. c-di-GMP was first identified in 1987 as an allosteric activator of cellulose (B213188) synthase.[1][2] It took another 21 years for its adenosine (B11128) counterpart to be discovered.

The seminal discovery of c-di-AMP was made in 2008 by Witte and colleagues during the crystallographic analysis of the DNA integrity scanning protein (DisA) from Thermotoga maritima and Bacillus subtilis.[3][4][5] They observed a novel electron density within the protein's active site that was identified as bis-(3',5')-cyclic dimeric adenosine monophosphate. This discovery was serendipitous, as the primary focus of the research was on DNA repair mechanisms.[3][4][5]

This initial finding was quickly followed by research that established c-di-AMP as a bona fide second messenger. In 2010, Woodward and colleagues demonstrated that c-di-AMP is secreted by the intracellular pathogen Listeria monocytogenes and can trigger a type I interferon response in the host, highlighting its role in host-pathogen interactions.[6][7]

A timeline of key discoveries in the c-di-AMP field is presented below:

| Year | Discovery | Key Publication(s) |

| 2008 | Serendipitous discovery of c-di-AMP during the crystallographic study of the DNA integrity scanning protein DisA. | Witte et al., Molecular Cell[8] |

| 2010 | Identification of the first c-di-AMP phosphodiesterase, GdpP, in Bacillus subtilis. | Rao et al., Journal of Biological Chemistry[9] |

| 2010 | Discovery that c-di-AMP secreted by Listeria monocytogenes activates a host type I interferon response. | Woodward et al., Science[6][7] |

| 2013 | Identification of the potassium transporter-gating component KtrA as the first c-di-AMP protein receptor in Staphylococcus aureus. | Corrigan et al., PNAS[10][11][12][13][14][15][16] |

| 2013 | Discovery of the ydaO riboswitch as a c-di-AMP-sensing non-coding RNA. | Nelson et al., Nature Chemical Biology[15][17][18][19] |

The c-di-AMP Signaling Network

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs). The signaling output is then mediated by a diverse array of effector molecules, including proteins and riboswitches.

Synthesis of c-di-AMP by Diadenylate Cyclases

Diadenylate cyclases catalyze the condensation of two ATP molecules to form c-di-AMP and two molecules of pyrophosphate.[20] These enzymes are characterized by a conserved DAC domain (also known as DisA_N). Several families of DACs have been identified based on their domain architecture, suggesting diverse regulatory mechanisms.[21]

-

DisA: The first identified DAC, DisA, contains a C-terminal DNA-binding domain and is involved in monitoring DNA integrity.[3][4][5]

-

CdaA (DacA): A membrane-anchored DAC that is the sole source of c-di-AMP in many Gram-positive pathogens, making it an attractive drug target.[20][21]

-

CdaS: A sporulation-specific DAC found in Bacillus species.[22][23]

-

CdaM: A DAC found in Mycoplasma pneumoniae.[5]

Degradation of c-di-AMP by Phosphodiesterases

Phosphodiesterases hydrolyze the phosphodiester bonds of c-di-AMP, yielding either the linear dinucleotide 5'-phosphoadenylyl-(3'->5')-adenosine (pApA) or two molecules of 5'-AMP.[17][24]

-

GdpP: The first discovered c-di-AMP PDE, GdpP, is a membrane-associated protein containing a DHH-DHHA1 domain.[9][14][16][25]

-

PdeA: A GdpP homolog found in various bacteria.[26]

-

Pde2: A cytoplasmic PDE that also contains a DHH-DHHA1 domain.[20]

-

PgpH: A PDE with an HD domain.[17]

Effector Molecules: Proteins and Riboswitches

c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules.

-

Protein Receptors: A growing number of c-di-AMP-binding proteins have been identified, many of which are involved in regulating ion transport, particularly potassium homeostasis.[10][11][12][13][14][15][16] Other protein targets are involved in cell wall metabolism, fatty acid synthesis, and virulence.

-

Riboswitches: The discovery of the ydaO riboswitch as a c-di-AMP receptor revealed a novel layer of regulation at the level of gene expression.[15][17][18][19] Binding of c-di-AMP to the riboswitch, located in the 5' untranslated region of an mRNA, induces a conformational change that typically leads to premature transcription termination, thereby downregulating the expression of the downstream gene(s).[15][17][18][19]

Quantitative Data in c-di-AMP Signaling

The following tables summarize key quantitative data related to c-di-AMP synthesis, degradation, and receptor binding.

Table 1: Kinetic Parameters of c-di-AMP Metabolizing Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Diadenylate Cyclases | |||||

| CdaA | Listeria monocytogenes | ATP | ~100 | ~0.02 | [21] |

| Phosphodiesterases | |||||

| GdpP | Streptococcus pyogenes | c-di-AMP | - | - | [14][25] |

| PdeA | Streptococcus suis | c-di-AMP | - | - | [24] |

Note: Comprehensive kinetic data for many c-di-AMP metabolizing enzymes are still being determined.

Table 2: Binding Affinities of c-di-AMP for Receptor Proteins

| Receptor | Organism | Binding Domain | Kd | Method | Reference(s) |

| KtrA | Staphylococcus aureus | RCK_C | 64.4 ± 3.4 nM | DRaCALA | [27] |

| KtrA RCK_C domain | Staphylococcus aureus | RCK_C | 369.0 ± 44.4 nM | DRaCALA | [16] |

| KdpD (USP domain) | Staphylococcus aureus | USP | 2 ± 0.18 µM | DRaCALA | [8][9] |

| KhtT | Bacillus subtilis | RCK | ~130 nM | ITC | [11] |

| KtrA | Bacillus subtilis | RCK_C | ~3 µM | - | [1] |

| KtrC | Bacillus subtilis | RCK_C | ~0.03 µM | - | [1] |

Table 3: Intracellular Concentrations of c-di-AMP

| Organism | Condition | Concentration | Method | Reference(s) |

| Bacillus subtilis | - | ~2 µM | - | [28] |

| Bacillus subtilis | - | 1-5 µM | - | [11] |

| Streptococcus gallolyticus | Wild-type | ~1.5-fold lower than ΔgdpP | LC-MS | [13] |

| Streptococcus gallolyticus | ΔgdpP mutant | ~1.5-fold higher than WT | LC-MS | [13] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the study of c-di-AMP.

Identification of c-di-AMP Binding Proteins using Affinity Purification-Mass Spectrometry

This method is used to identify proteins that bind to c-di-AMP from a complex protein mixture, such as a cell lysate.

Protocol:

-

Preparation of c-di-AMP-coupled beads:

-

Synthesize a biotinylated analog of c-di-AMP.

-

Couple the biotinylated c-di-AMP to streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Wash the beads extensively to remove any unbound c-di-AMP.

-

-

Preparation of cell lysate:

-

Grow the bacterial culture of interest to the desired growth phase.

-

Harvest the cells by centrifugation and wash with an appropriate buffer.

-

Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity pull-down:

-

Incubate the clarified cell lysate with the c-di-AMP-coupled beads for a defined period (e.g., 1-2 hours) at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with uncoupled beads.

-

Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration.

-

-

Elution of bound proteins:

-

Elute the proteins bound to the c-di-AMP beads using an elution buffer (e.g., containing a high concentration of salt, a change in pH, or free biotin).

-

-

Protein identification by mass spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest from the gel.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the obtained peptide fragmentation data against a protein sequence database.

-

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a high-throughput method for detecting protein-ligand interactions, including the binding of c-di-AMP to its receptors. It is particularly useful for screening entire libraries of proteins.[3][10][12][18][19][27]

Protocol:

-

Preparation of radiolabeled ligand:

-

Synthesize radiolabeled c-di-AMP (e.g., with 32P or 33P) either enzymatically or chemically.

-

-

Preparation of protein samples:

-

Proteins can be used in a purified form or directly from cell lysates of overexpression strains.

-

For high-throughput screening, an ORFeome library of the organism of interest is expressed in a suitable host (e.g., E. coli).

-

-

Binding reaction:

-

In a microtiter plate, mix a small volume of the protein sample with the radiolabeled c-di-AMP in a suitable binding buffer.

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow binding to reach equilibrium.

-

-

Spotting onto nitrocellulose membrane:

-

Spot a small aliquot (e.g., 1-2 µL) of the binding reaction onto a dry nitrocellulose membrane.

-

-

Detection and quantification:

-

Allow the spots to dry completely.

-

Expose the membrane to a phosphor screen or X-ray film to detect the radioactive signal.

-

Quantify the signal intensity of the spots. In DRaCALA, the protein-ligand complex is immobilized at the center of the spot, while the unbound ligand diffuses radially outwards. The amount of bound ligand is determined by the intensity of the central spot.

-

-

Data analysis:

-

The fraction of bound ligand is calculated for each protein sample.

-

For determining the dissociation constant (Kd), the assay is performed with varying concentrations of the protein, and the fraction of bound ligand is plotted against the protein concentration. The data are then fitted to a binding isotherm.

-

Construction and Use of a Riboswitch-based Biosensor for In Vivo c-di-AMP Measurement

This technique utilizes a c-di-AMP-responsive riboswitch to control the expression of a reporter gene, allowing for the in vivo quantification of intracellular c-di-AMP levels.[29][30][31][32][33]

Protocol:

-

Construction of the biosensor plasmid:

-

Select a suitable c-di-AMP riboswitch (e.g., the ydaO or kimA riboswitch from B. subtilis).[33]

-

Clone the riboswitch sequence upstream of a reporter gene (e.g., lacZ for colorimetric assays, gfp or yfp for fluorescence, or lux for luminescence) in an appropriate expression vector for the target bacterium.

-

The design should ensure that ligand binding to the riboswitch leads to a measurable change in reporter gene expression (typically a decrease in expression for OFF-switches).

-

-

Transformation and cultivation:

-

Transform the biosensor plasmid into the bacterial strain of interest.

-

Grow the transformed bacteria under the desired experimental conditions.

-

-

Measurement of reporter gene expression:

-

At different time points or under different conditions, measure the activity of the reporter protein.

-

Fluorescence: Measure the fluorescence intensity of the cell culture using a fluorometer or a fluorescence microscope. Normalize the fluorescence signal to the cell density (e.g., by measuring the optical density at 600 nm).

-

Luminescence: Measure the light emission from the cell culture using a luminometer.

-

β-galactosidase activity: Perform a standard Miller assay to quantify β-galactosidase activity.

-

-

-

Data analysis and interpretation:

-

A decrease in the reporter signal is indicative of an increase in the intracellular c-di-AMP concentration, and vice versa.

-

The biosensor can be calibrated by using mutant strains with known alterations in c-di-AMP levels (e.g., deletions of DAC or PDE genes) to correlate the reporter output with relative or absolute c-di-AMP concentrations.

-

Visualizations of Signaling Pathways and Experimental Workflows

c-di-AMP Signaling Pathway

Caption: Overview of the c-di-AMP signaling pathway.

Experimental Workflow for Affinity Purification-Mass Spectrometry

Caption: Workflow for identifying c-di-AMP binding proteins.

Logic of a Riboswitch-based Biosensor

Caption: Principle of a c-di-AMP riboswitch biosensor.

Conclusion

The discovery of c-di-AMP has profoundly impacted our understanding of bacterial signaling and physiology. From its serendipitous finding to the elucidation of its complex regulatory networks, the study of c-di-AMP has been a dynamic and rapidly evolving field. The experimental techniques outlined in this guide have been instrumental in these advancements and will continue to be crucial for future discoveries. As research progresses, a deeper understanding of the c-di-AMP signaling pathway will undoubtedly pave the way for the development of novel therapeutic strategies to combat bacterial infections.

References

- 1. c-di-AMP determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. c-di-AMP secreted by intracellular Listeria monocytogenes activates a host type I interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 11. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. pnas.org [pnas.org]

- 15. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]

- 18. Video: Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay DRaCALA [jove.com]

- 19. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Control of the diadenylate cyclase CdaS in Bacillus subtilis: an autoinhibitory domain limits cyclic di-AMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Functional analysis of c-di-AMP phosphodiesterase, GdpP, in Streptococcus suis serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Streptococcus pyogenes c-di-AMP Phosphodiesterase, GdpP, Influences SpeB Processing and Virulence | PLOS One [journals.plos.org]

- 26. journals.asm.org [journals.asm.org]

- 27. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 28. academic.oup.com [academic.oup.com]

- 29. A minimalist biosensor: Quantitation of cyclic di-GMP using the conformational change of a riboswitch aptamer - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 31. addgene.org [addgene.org]

- 32. Design of Artificial Riboswitches as Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Identification of novel genetic factors that regulate c-di-AMP production in Staphylococcus aureus using a riboswitch-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

what is the role of c-di-AMP diammonium in bacteria

An In-depth Technical Guide to the Role of Cyclic di-AMP in Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Cyclic di-adenosine monophosphate (c-di-AMP) is a vital and widespread nucleotide second messenger in the bacterial domain.[1] Unlike many other signaling molecules, c-di-AMP is essential for the viability of numerous Gram-positive bacteria, including major human pathogens, under standard laboratory conditions.[2][3] It plays a central role in orchestrating complex physiological processes, most notably the maintenance of cell wall and potassium homeostasis, osmotic regulation, and DNA integrity.[4][5] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesizing diadenylate cyclases (DACs) and degrading phosphodiesterases (PDEs).[6] The signaling outputs are mediated by a diverse set of effector molecules, including regulatory proteins and structured RNA elements known as riboswitches.[4] Given its essentiality and its absence in eukaryotes, the c-di-AMP signaling network represents a promising frontier for the development of novel antimicrobial agents.[7] This guide provides a comprehensive technical overview of the c-di-AMP lifecycle, its physiological roles, quantitative aspects of its interactions, and key experimental methodologies for its study.

The c-di-AMP Signaling Lifecycle

The cellular concentration of c-di-AMP is a critical determinant of bacterial physiology and is tightly regulated through a balance of synthesis and degradation. This molecule can be considered an "essential poison" because both its absence and its excessive accumulation can be lethal or detrimental to the cell.[3][8]

Synthesis: Diadenylate Cyclases (DACs)

c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[6] Bacteria can possess one or more DACs, which fall into several classes based on their domain architecture and regulatory inputs.

-

CdaA (or DacA): The most common and often essential DAC, typically a membrane-anchored protein.[5] Its activity is linked to cell wall homeostasis, partly through its physical interaction with enzymes like the phosphoglucosamine mutase GlmM.[3][9]

-

DisA: A cytosolic DAC that also possesses a DNA-binding domain. DisA scans DNA for damage or structural anomalies, such as Holliday junctions, which inhibit its cyclase activity.[10] This links DNA integrity surveillance directly to c-di-AMP signaling and processes like sporulation.[11]

-

CdaS: A sporulation-specific DAC found in some Bacillus species, regulated by an N-terminal autoinhibitory domain.[12]

Degradation: Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is carried out by specific phosphodiesterases, which prevent its toxic accumulation.

-

GdpP: A widely distributed, membrane-associated PDE that hydrolyzes c-di-AMP to the linear dinucleotide 5'-phosphoadenylyl-3'-5'-adenosine (pApA).[5][13] Its activity can be inhibited by the stringent response alarmone (p)ppGpp.[14]

-

PgpH: Another membrane-bound PDE that contributes to c-di-AMP degradation.[15]

-

Pde2: A cytoplasmic PDE that preferentially hydrolyzes pApA to two molecules of AMP, thereby playing a key role in the complete degradation pathway and maintaining pApA homeostasis.[5]

Homeostasis and Effector Binding

The regulated activities of DACs and PDEs maintain a specific intracellular c-di-AMP concentration, which is sensed by effector molecules to trigger downstream responses. These effectors include both proteins and RNA riboswitches.

Physiological Roles and Regulatory Mechanisms

c-di-AMP signaling is integral to several critical aspects of bacterial physiology, primarily by regulating ion and osmolyte transport and maintaining cell envelope integrity.

Potassium and Osmotic Homeostasis

A primary and essential role of c-di-AMP is the regulation of intracellular potassium (K+) levels, which is crucial for osmoadaptation, pH homeostasis, and various enzymatic functions.[4][16] High intracellular K+ concentrations stimulate c-di-AMP synthesis, which in turn acts as a negative feedback signal.[4]

-

Inhibition of K+ Uptake: c-di-AMP directly binds to and inhibits K+ uptake systems. It binds to the gating components of K+ transporters (e.g., KtrA) and to sensor kinases (e.g., KdpD) that control the expression of high-affinity K+ transporters.[17][18]

-

Activation of K+ Export: The second messenger activates K+ exporters, such as the KhtT transporter, to facilitate the removal of excess potassium.[17]

-

Riboswitch Regulation: c-di-AMP binds to ydaO (or kimA) class riboswitches located in the 5' untranslated region of mRNAs for K+ transporters.[19] This binding typically induces a conformational change that terminates transcription, thus acting as a transcriptional "off-switch" to prevent further synthesis of uptake machinery when K+ levels are sufficient.[10]

Cell Wall Homeostasis and Antibiotic Resistance

c-di-AMP signaling is deeply intertwined with the synthesis and integrity of the bacterial cell wall. The essential DAC, CdaA, often forms a complex with peptidoglycan precursor synthesis enzymes.[3] Alterations in c-di-AMP levels have significant consequences for antibiotic susceptibility.

-

High c-di-AMP: Elevated levels, often resulting from the deletion of a PDE like gdpP, lead to increased resistance to β-lactam antibiotics.[15][17] This is associated with changes in cell wall structure, such as increased peptidoglycan cross-linking and thickness in Staphylococcus aureus.[16]

-

Low c-di-AMP: Conversely, decreased levels of the second messenger can increase susceptibility to cell wall-targeting agents.[16]

Other Regulated Processes

The influence of c-di-AMP extends to a variety of other cellular functions:

-

DNA Integrity and Sporulation: The DisA cyclase links DNA damage detection to c-di-AMP production, which can delay sporulation, ensuring genomic integrity before commitment to this developmental process.[11]

-

Biofilm Formation: The effect of c-di-AMP on biofilm formation is complex and species-dependent. In different bacteria, either high or low levels of c-di-AMP have been shown to impact biofilm development.[13][20]

-

Virulence: By controlling multiple stress responses and cellular processes, c-di-AMP is a critical factor in the virulence of many pathogenic bacteria.[2][5][21]

-

Host Immune Activation: c-di-AMP released by intracellular pathogens can be detected by the host cytosolic surveillance pathway, activating the STING (stimulator of interferon genes) pathway and leading to a type I interferon response.[1][22]

Quantitative Analysis of c-di-AMP Signaling

The cellular response to c-di-AMP is dictated by its intracellular concentration and the binding affinities of its various effectors.

Intracellular Concentration

The concentration of c-di-AMP is dynamic and responsive to environmental cues.

| Bacterium | Condition | c-di-AMP Concentration | Citation(s) |

|---|---|---|---|

| Bacillus subtilis | Standard Growth | 1 - 5 µM | [4] |

| Streptococcus gallolyticus | ΔgdpP mutant vs. WT | ~1.5-fold higher |[23] |

Effector Binding Affinities

c-di-AMP receptors exhibit a wide range of binding affinities (dissociation constants, Kd), allowing for a graded cellular response. RNA riboswitches generally display much higher affinity (pM to low nM range) than protein receptors (high nM to µM range).[24]

| Effector | Bacterium | Effector Type | Kd Value | Citation(s) |

| ydaO Riboswitch | Bacillus subtilis | RNA | ~10 nM | [2] |

| ydaO Riboswitch | T. pseudethanolicus | RNA | 0.43 nM (cooperative) | [1] |

| ydaO Riboswitch | Bacillus subtilis | RNA | 7.4 - 41.7 nM | [22] |

| ydaO Riboswitch | T. tengcongenesis | RNA | ~53 nM | [20] |

| DarB | Bacillus subtilis | Protein | 27.0 ± 1.98 nM | [25] |

| KdpD (USP domain) | Staphylococcus aureus | Protein | 2 ± 0.18 µM | [18][24] |

Key Experimental Protocols

Studying the c-di-AMP signaling network requires a specialized set of biochemical and analytical techniques.

Identification of c-di-AMP Receptor Proteins via Pull-Down Assay

This method identifies proteins that physically interact with c-di-AMP from a complex cellular lysate.[6][7][26]

Methodology:

-

Lysate Preparation: Grow bacterial cells to the desired phase and harvest by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, with protease inhibitors) and lyse cells using physical disruption (e.g., bead beating or sonication). Prepare a clear cytoplasmic extract by ultracentrifugation.[26]

-

Bead Preparation: Use streptavidin- or Strep-Tactin-coated magnetic beads. Incubate the beads with a biotinylated c-di-AMP analog to immobilize the ligand. Wash to remove unbound ligand.

-

Affinity Capture: Incubate the prepared cell lysate with the c-di-AMP-coupled beads (and with uncoupled beads as a negative control) to allow binding.

-

Washing: Wash the beads several times with buffer to remove proteins that are non-specifically bound.

-

Elution: Elute the specifically bound proteins by adding a solution containing a high concentration of free biotin (B1667282) (e.g., 5 mM), which competes with the biotinylated c-di-AMP for binding to the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Visualize proteins by silver staining or Coomassie blue. Excise protein bands that are specifically enriched in the c-di-AMP sample compared to the control and identify them using mass spectrometry (e.g., LC-MS/MS).

Quantification of c-di-AMP by LC-MS/MS

This is the gold standard for accurate and sensitive quantification of intracellular c-di-AMP levels.[8][27]

Methodology:

-

Nucleotide Extraction: Harvest a defined quantity of bacterial cells (by cell count or wet weight). Immediately quench metabolism and extract nucleotides using a solvent mixture, often acetonitrile/methanol/water (e.g., 40:40:20 v/v). Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₀¹⁵N₅-c-di-AMP) at the beginning of the extraction to account for sample loss.

-

Sample Preparation: Centrifuge to pellet cell debris. Collect the supernatant containing the nucleotides. Evaporate the solvent to dryness using a speed vacuum concentrator.

-

Resuspension: Reconstitute the dried extract in a small, precise volume of a solvent compatible with the initial HPLC mobile phase (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid in 97:3 water:methanol).[28]

-

LC Separation: Inject the sample onto a reversed-phase HPLC column (e.g., C18). Separate the nucleotides using a gradient of an ion-pairing mobile phase.

-

MS/MS Detection: Analyze the column eluent with a tandem mass spectrometer operating in positive ion mode. Use Selected Reaction Monitoring (SRM) to specifically detect the precursor-to-product ion transitions for both the native c-di-AMP and the labeled internal standard.

-

Quantification: Calculate the concentration of c-di-AMP in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a standard curve.

Measurement of DAC and PDE Activity by TLC

Thin-Layer Chromatography (TLC) provides a straightforward, visual method to assess the enzymatic activity of DACs and PDEs using radiolabeled substrates.[3][17][29][30]

Methodology:

-

Reaction Setup:

-

For DACs: Prepare a reaction mixture in a suitable buffer containing the purified DAC enzyme (e.g., 5 µM DisA), Mg²⁺ cofactor, and ATP spiked with [α-³²P]-ATP (e.g., ~83 nM final concentration).[17]

-

For PDEs: Prepare a reaction mixture containing the purified PDE enzyme (e.g., 100 nM AtaC), Mn²⁺ cofactor, and [³²P]-c-di-AMP substrate (~2 nM).[17] The [³²P]-c-di-AMP can be enzymatically synthesized beforehand using a DAC and [α-³²P]-ATP.

-

-

Incubation: Incubate the reactions at an optimal temperature (e.g., 30-37°C) for a set time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding EDTA (for DACs) or by heat inactivation at 95°C (for PDEs).[17]

-

TLC Spotting: Spot a small volume (e.g., 5 µL) of each reaction mixture onto a cellulose (B213188) or silica (B1680970) TLC plate.[17] Also spot standards for the substrate and expected product(s).

-

Chromatography: Place the plate in a TLC chamber containing an appropriate running buffer and allow the solvent front to migrate up the plate, separating the nucleotides.

-

Visualization and Analysis: Dry the plate and expose it to a phosphor imaging screen. Scan the screen to visualize the radioactive spots. Enzyme activity is determined by the appearance of product spots (e.g., [³²P]-c-di-AMP for a DAC; [³²P]-pApA for a PDE) and the corresponding decrease in the substrate spot.

Implications for Drug Development

The essentiality of c-di-AMP in many pathogenic bacteria, coupled with the absence of this signaling system in humans, makes it an attractive target for novel antimicrobial therapies.[5][7]

-

Targeting DACs: Inhibiting the CdaA enzyme would deplete the cell of essential c-di-AMP, leading to cell death. This makes CdaA a prime target for small molecule inhibitors.[10][31]

-

Targeting PDEs: While counterintuitive, disrupting c-di-AMP homeostasis by inhibiting PDEs could also be a viable strategy. The resulting toxic accumulation of c-di-AMP leads to severe growth defects and cell lysis, a phenomenon that could be exploited therapeutically.[15]

-

Targeting Effectors: Designing molecules that interfere with the binding of c-di-AMP to its essential protein or RNA receptors could disrupt critical downstream physiological processes.

Conclusion

c-di-AMP has been firmly established as a master regulator in bacterial physiology. Its intricate network controls fundamental processes ranging from ion homeostasis and cell wall integrity to virulence and survival. The tight regulation of its cellular levels underscores its dual role as both an essential signaling molecule and a potential toxin. A thorough understanding of the synthesis, degradation, and reception of the c-di-AMP signal, facilitated by the quantitative and methodological approaches outlined in this guide, is crucial for basic research and for paving the way toward innovative therapeutic strategies that target this unique bacterial signaling system.

References

- 1. Nuclease-resistant c-di-AMP derivatives that differentially recognize RNA and protein receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riboswitches in eubacteria sense the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria | MDPI [mdpi.com]

- 6. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic-di-AMP synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Control of the Diadenylate Cyclase CdaS in Bacillus subtilis: AN AUTOINHIBITORY DOMAIN LIMITS CYCLIC DI-AMP PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional analysis of c-di-AMP phosphodiesterase, GdpP, in Streptococcus suis serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Crystal structure of a c-di-AMP riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Streptococcus pyogenes c-di-AMP Phosphodiesterase, GdpP, Influences SpeB Processing and Virulence | PLOS One [journals.plos.org]

- 22. Structural insights into recognition of c-di-AMP by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. researchgate.net [researchgate.net]

- 25. Structural basis for c-di-AMP–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Systematic identification of conserved bacterial c-di-AMP receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 28. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 29. Bacterial Cyclic AMP-Phosphodiesterase Activity Coordinates Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. c-di-AMP hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Components of the c-di-AMP Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule utilized by a wide range of bacteria and archaea.[1] Discovered in 2008, it has since been identified as a central regulator of diverse and critical cellular processes.[2] In many Gram-positive bacteria, including significant human pathogens like Staphylococcus aureus and Listeria monocytogenes, c-di-AMP is essential for viability, making its signaling pathway an attractive target for novel antimicrobial drug development.[3][4]

This nucleotide messenger is involved in regulating cell wall homeostasis, potassium ion transport, DNA damage repair, sporulation, and biofilm formation.[1][3][5] Furthermore, c-di-AMP produced by pathogenic bacteria can be detected by the host's innate immune system, triggering a robust immune response, highlighting its role in host-pathogen interactions.[2][6][7] The intracellular concentration of c-di-AMP is meticulously controlled by the balanced activities of synthesis enzymes (diadenylate cyclases) and degradation enzymes (phosphodiesterases).[8] This guide provides a detailed overview of the core components of this pathway, quantitative data, key experimental protocols, and visual representations of the signaling networks.

Core Components: Synthesis and Degradation

The cellular pool of c-di-AMP is tightly regulated by two opposing enzymatic activities: synthesis by diadenylate cyclases (DACs) and degradation by phosphodiesterases (PDEs).

Diadenylate Cyclases (DACs): The Synthesizers

DACs catalyze the condensation of two ATP molecules to form c-di-AMP and two pyrophosphate molecules.[8] Bacteria can possess one or more DACs, each often responding to different cellular signals. The primary DACs are characterized by a conserved Diadenylate Cyclase (DAC) domain.[9]

-

CdaA (or DacA): This is the most common DAC, found in a wide variety of bacteria.[3] It is a membrane-bound enzyme often involved in maintaining cell wall homeostasis.[3][10] The cdaA gene is frequently located in an operon with genes involved in peptidoglycan synthesis, such as glmM, suggesting a direct link between c-di-AMP synthesis and cell wall integrity.[3][8]

-

DisA: This DNA integrity scanning protein is a soluble DAC that synthesizes c-di-AMP in response to DNA damage.[11][12] DisA can scan DNA for branched structures indicative of stalled replication forks; this interaction suppresses its cyclase activity, thus linking DNA integrity to the cellular c-di-AMP level.[11][12]

-

CdaS: Found in some spore-forming bacteria like Bacillus subtilis, CdaS is another DAC implicated in processes like spore germination.[5][13]

Regulation of DAC activity is complex, involving protein-protein interactions and localization. For instance, in B. subtilis, CdaA forms a complex with the regulatory protein CdaR and the phosphoglucosamine mutase GlmM.[10][14]

Caption: Core pathway of c-di-AMP synthesis from ATP and its degradation to pApA.

Phosphodiesterases (PDEs): The Degraders

To prevent toxic accumulation and to dynamically regulate signaling, c-di-AMP is hydrolyzed by specific phosphodiesterases.[8][10] These enzymes break the phosphodiester bonds of c-di-AMP to produce 5'-phosphoadenylyl-(3'-5')-adenosine (pApA), which can be further degraded to AMP.[3] The catalytic activity of these PDEs typically resides in a DHH/DHHA1 or an HD domain.[8]

-

GdpP: A well-characterized PDE containing a DHH-DHHA1 domain. Inactivation of GdpP leads to elevated c-di-AMP levels.[10]

-

PgpH (YqfF): Another PDE that contributes to c-di-AMP degradation, often containing an HD domain.[10] In B. subtilis, both GdpP and PgpH are required to keep c-di-AMP levels in a non-toxic range.[10]

Core Components: Receptors and Effectors

c-di-AMP exerts its regulatory effects by binding to a diverse array of molecular targets, including proteins and RNA molecules (riboswitches), thereby modulating their activity.

Protein Receptors

-

Potassium Transporters: A primary role of c-di-AMP is the regulation of potassium (K+) homeostasis.[5][15][16] It directly binds to and inhibits K+ uptake transporters (e.g., Ktr, Trk, KimA) and activates K+ export systems (e.g., CpaA, KhtT).[5][16] This control is critical, as imbalances in K+ levels and osmotic pressure can be lethal.[13]

-

Signal Transduction Proteins (DarA/DarB): In B. subtilis, c-di-AMP binds to dedicated signal transduction proteins like DarA and DarB.[13][14] In their apo state (without c-di-AMP), these proteins interact with other cellular targets. For example, DarB interacts with the (p)ppGpp synthetase/hydrolase Rel and the pyruvate (B1213749) carboxylase PycA, linking K+ levels to the stringent response and central metabolism.[13][14]

-

Metabolic Enzymes: c-di-AMP can directly regulate the activity of metabolic enzymes. In L. monocytogenes, it binds to and inhibits pyruvate carboxylase, which is crucial for carbon flux through the citric acid cycle.[17]

RNA Receptors (Riboswitches)

c-di-AMP is unique among second messengers in its ability to control a biological process by binding to both a protein and its corresponding mRNA.[18] It binds to specific riboswitches (e.g., the ydaO or cdaA riboswitch) to regulate the transcription or translation of genes, many of which are involved in ion transport.[15][19]

Host Receptors (STING Pathway)

When bacteria infect a eukaryotic host, c-di-AMP can enter the host cell cytoplasm. Here, it is recognized as a pathogen-associated molecular pattern (PAMP) by the host's innate immune system.[6][17] c-di-AMP directly binds to the STING (Stimulator of Interferon Genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, initiating an anti-bacterial response.[1][2][6]

Caption: Host immune recognition of bacterial c-di-AMP via the STING pathway.

Quantitative Data Summary

The precise regulation of the c-di-AMP pathway is reflected in its cellular concentrations and the binding affinities of its molecular targets.

Table 1: Cellular Concentrations of c-di-AMP

| Organism | Condition | Concentration (µM) | Reference(s) |

| Bacillus subtilis | Standard Growth | ~1.7 - 5.1 | [12] |

| Mycoplasma pneumoniae | Standard Growth | ~0.49 - 0.96 | [12] |

| Synechococcus elongatus | Standard Growth | ~18.8 | [12] |

| Lactococcus lactis | Standard Growth | ~2.0 | [20] |

Table 2: Binding and Kinetic Parameters

| Molecule | Ligand/Substrate | Parameter | Value | Organism | Reference(s) |

| KhtT (K+ exporter) | c-di-AMP | K1/2 (activation) | ~40 µM (pH 7.5) | Bacillus subtilis | [21] |

| KhtT (K+ exporter) | c-di-AMP | K1/2 (activation) | <1 µM (pH 8.5) | Bacillus subtilis | [21] |

| PstA (Receptor) | c-di-AMP | Affinity | ~10x higher than other DarA/PstA proteins | Staphylococcus aureus | [22] |

Experimental Protocols

Studying the c-di-AMP signaling pathway requires robust methodologies for quantification, binding analysis, and enzyme activity measurement.

Protocol 1: Quantification of c-di-AMP by LC-MS/MS

This method provides accurate and sensitive quantification of intracellular c-di-AMP.[18]

1. Cell Lysis and Metabolite Extraction:

-

Harvest bacterial cells (e.g., 50 OD600 units) by centrifugation at 4°C.[23]

-

Resuspend the cell pellet in an ice-cold extraction buffer (e.g., 50% acetonitrile, 50% methanol).

-

Lyse cells using mechanical disruption (e.g., bead beating with a FastPrep-24 instrument, 4 cycles at 6.5 m/s for 45s).[23]

-

Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[23]

-

Collect the supernatant containing the metabolites.

2. LC-MS/MS Analysis:

-

Analyze the extracted metabolites using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate metabolites on a C18 reverse-phase column using a gradient of mobile phases (e.g., Buffer A: 10 mM tributylamine, 15 mM acetic acid in water; Buffer B: Methanol).

-

Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transition for c-di-AMP (e.g., m/z 659.1 -> 136.0).

-

Quantify the c-di-AMP concentration by comparing the peak area to a standard curve generated with known concentrations of purified c-di-AMP.

Caption: Workflow for quantifying intracellular c-di-AMP using LC-MS/MS.

Protocol 2: Filter Binding Assay for Protein-c-di-AMP Interaction

This assay is a cost-effective method to determine the binding affinity (Kd) between a protein and c-di-AMP using a radiolabeled ligand.[24][25][26]

1. Preparation of Radiolabeled c-di-AMP:

-

Synthesize [α-32P]-c-di-AMP enzymatically using a purified diadenylate cyclase (e.g., DisA) and [α-32P]-ATP as the substrate.

-

Purify the resulting [32P]-c-di-AMP using HPLC.

2. Binding Reaction:

-

Incubate a constant concentration of the purified protein of interest (e.g., 100-500 nM) with varying concentrations of [32P]-c-di-AMP (e.g., 0.1 to 1.5 µM) in a suitable binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).[24]

-

Include positive (a known c-di-AMP binding protein) and negative (e.g., BSA) controls.[25]

-

Allow the reactions to equilibrate at room temperature for 30 minutes.[24]

3. Filtration and Detection:

-

Prepare a dot blot or slot blot apparatus with a nitrocellulose membrane, which binds protein.[26]

-

Apply each binding reaction mixture to a well on the membrane under vacuum. The protein and any bound radiolabeled ligand will be retained on the filter, while unbound [32P]-c-di-AMP will pass through.

-

Wash the filters with ice-cold binding buffer to remove non-specific interactions.

-

Quantify the radioactivity retained on each filter spot using a scintillation counter or phosphorimager.

4. Data Analysis:

-

Plot the amount of bound c-di-AMP as a function of the free c-di-AMP concentration.

-

Fit the data to a saturation binding curve to determine the dissociation constant (Kd).

Protocol 3: Diadenylate Cyclase (DAC) Activity Assay

This HPLC-based assay measures the rate of c-di-AMP synthesis by a DAC enzyme.[27][28]

1. Enzyme Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris pH 9.4, 300 mM NaCl, 10 mM MgCl2).[27][28]

-

Add a known concentration of the purified DAC enzyme (e.g., DisA) and the substrate, ATP (e.g., 1 mM).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).[27]

-

Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding EDTA or by heat inactivation.

2. HPLC Analysis:

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Separate the substrate (ATP) and the product (c-di-AMP) using a suitable buffer gradient (e.g., 100 mM KH₂PO₄ and methanol).[28]

-

Monitor the elution profile using a UV detector at 254 nm.

3. Data Analysis:

-

Calculate the amount of c-di-AMP produced at each time point by integrating the area of the corresponding peak and comparing it to a standard curve.

-

Determine the initial reaction velocity (V0) from the linear phase of the product formation curve.

-

To determine kinetic parameters (Km, Vmax), repeat the assay with varying ATP concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Conclusion and Future Directions

The c-di-AMP signaling pathway is a complex and essential regulatory network in many bacteria. Its core components—synthesizing cyclases, degrading phosphodiesterases, and diverse receptors—work in concert to control fundamental physiological processes. The essentiality of this pathway in numerous pathogens makes it a prime target for the development of new antibiotics.[4][29] A deep understanding of the structure, function, and regulation of these components is critical for designing small molecule inhibitors that can disrupt this vital signaling network.[4] Future research will likely focus on elucidating the full range of c-di-AMP effectors in different species, understanding the upstream signals that modulate cyclase and phosphodiesterase activity, and exploiting this knowledge for therapeutic intervention.

References

- 1. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. drum.lib.umd.edu [drum.lib.umd.edu]

- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic di-AMP in host-pathogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]

- 19. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cyclic-di-AMP signalling in lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A decade of research on the second messenger c-di-AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vivo Detection of Cyclic-di-AMP in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins [bio-protocol.org]

- 25. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Filter binding assay - Wikipedia [en.wikipedia.org]

- 27. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Cyclic dinucleotide (c-di-GMP, c-di-AMP, and cGAMP) signalings have come of age to be inhibited by small molecules - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03439J [pubs.rsc.org]

Mechanism of STING Activation by c-di-AMP Diammonium: A Technical Guide

An in-depth technical guide on the mechanism of STING activation by cyclic di-AMP (c-di-AMP) diammonium, tailored for researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic nucleic acids, which are often a hallmark of viral or bacterial infections. Cyclic dinucleotides (CDNs), such as cyclic di-adenosine monophosphate (c-di-AMP) produced by bacteria, are potent activators of this pathway. This guide provides a detailed examination of the molecular mechanism by which c-di-AMP, in its diammonium salt form, activates STING, leading to the production of type I interferons and other inflammatory cytokines. The diammonium salt form of c-di-AMP is commonly used in research due to its enhanced solubility and stability, while the core activating molecule remains c-di-AMP.

Core Mechanism of Activation

The activation of the STING pathway by c-di-AMP is a multi-step process that begins with the direct binding of the ligand to the STING protein and culminates in the transcription of immune-related genes.

-

Ligand Binding and Conformational Change: In its inactive state, STING exists as a dimer primarily localized to the endoplasmic reticulum (ER). The binding of a single c-di-AMP molecule to the V-shaped pocket of the C-terminal ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This "closed" conformation is stabilized by the interaction between the two LBDs.

-

Translocation and Oligomerization: This conformational shift triggers the translocation of the STING dimer from the ER to the Golgi apparatus. During this transit, STING dimers oligomerize into a larger signaling platform. This oligomerization is a crucial step for the subsequent recruitment and activation of downstream signaling molecules.

-

Recruitment and Activation of TBK1: The oligomerized STING complex serves as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1). The binding of TBK1 to STING leads to the autophosphorylation and activation of TBK1.

-

Phosphorylation of IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus, where it drives the expression of type I interferons. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, further amplifying the inflammatory response.

Quantitative Data on c-di-AMP and STING Interaction

The binding affinity and kinetics of c-di-AMP to STING have been characterized by various biophysical methods. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Method | Species | Reference |

| Binding Affinity (Kd) | 2.68 ± 0.23 µM | Isothermal Titration Calorimetry (ITC) | Human | |

| 3.79 ± 1.2 µM | Surface Plasmon Resonance (SPR) | Human | ||

| 0.98 µM | Microscale Thermophoresis (MST) | Mouse | ||

| Stoichiometry (N) | 0.99 ± 0.03 (c-di-AMP per STING dimer) | Isothermal Titration Calorimetry (ITC) | Human | |

| EC50 (IFN-β Induction) | ~5 µM | THP-1 Lucia ISG Reporter Cells | Human |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study STING activation by c-di-AMP.

1. Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

-

Objective: To determine the binding affinity (Kd), stoichiometry (N), and thermodynamic parameters of c-di-AMP binding to STING.

-

Materials:

-

Purified recombinant STING C-terminal domain (CTD) (e.g., residues 139-379).

-

c-di-AMP diammonium salt dissolved in the same buffer as the protein.

-

ITC instrument (e.g., MicroCal PEAQ-ITC).

-

ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

-

Procedure:

-

Dialyze the purified STING protein against the ITC buffer overnight at 4°C.

-

Prepare a 20-50 µM solution of the STING protein in the ITC cell.

-

Prepare a 200-500 µM solution of c-di-AMP in the injection syringe using the dialysis buffer.

-

Set the experiment temperature to 25°C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the c-di-AMP solution into the STING protein solution.

-

Record the heat changes associated with each injection.

-

Analyze the data using the instrument's software to fit a binding model (e.g., one-site binding) and determine Kd, N, ΔH, and ΔS.

-

2. Cellular STING Activation Assay using Reporter Cells

-

Objective: To quantify the activation of the STING pathway in a cellular context by measuring the induction of a reporter gene under the control of an interferon-stimulated response element (ISRE).

-

Materials:

-

THP-1 Lucia ISG reporter cells (or other suitable reporter cell line).

-

This compound salt.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Luciferase assay reagent (e.g., QUANTI-Luc).

-

Luminometer.

-

-

Procedure:

-

Plate the THP-1 Lucia ISG cells at a density of 100,000 cells per well in a 96-well plate.

-

Prepare a serial dilution of c-di-AMP.

-

For each concentration, mix the c-di-AMP with the transfection reagent according to the manufacturer's protocol to form lipid-c-di-AMP complexes.

-

Add the complexes to the cells and incubate for 24 hours at 37°C and 5% CO2.

-

After incubation, collect the cell supernatant.

-

Add the luciferase assay reagent to the supernatant according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the c-di-AMP concentration to determine the EC50.

-

Visualizations of Signaling Pathways and Workflows

STING Activation Signaling Pathway

Caption: The STING signaling pathway initiated by c-di-AMP binding.

Experimental Workflow for Cellular STING Activation Assay

Caption: Workflow for measuring STING activation in reporter cells.

Logical Relationship of Key Components in STING Activation

Caption: Key molecular events in c-di-AMP-mediated STING activation.

An In-depth Technical Guide to the Role of Cyclic di-AMP in Bacterial Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, playing a pivotal role in the physiology and virulence of numerous pathogenic bacteria, particularly Gram-positive species.[1][2][3][4] Synthesized and degraded by specific enzymes, the intracellular concentration of c-di-AMP is tightly controlled, influencing a wide array of cellular processes from cell wall homeostasis and ion transport to biofilm formation and the host immune response.[3][5] Its essentiality for the viability of many pathogens, including Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis, combined with its absence in mammalian cells, makes the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents.[2][6][7] This technical guide provides a comprehensive overview of c-di-AMP signaling in bacterial pathogenesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways. The term "c-di-AMP diammonium" refers to a common salt form of c-di-AMP used in laboratory settings; the biological activity is conferred by the c-di-AMP molecule itself.

c-di-AMP Signaling Pathways in Bacterial Pathogenesis

The cellular levels of c-di-AMP are meticulously regulated by the balanced activities of diadenylate cyclases (DACs), which synthesize c-di-AMP from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[2] Alterations in the levels of this second messenger have profound effects on bacterial survival and virulence.[2][6]

Synthesis and Degradation of c-di-AMP

Diadenylate cyclases, such as DacA, are responsible for the synthesis of c-di-AMP.[3] Conversely, phosphodiesterases, including GdpP and Pde2, hydrolyze c-di-AMP to linear 5'-phosphoadenylyl-adenosine (pApA) or directly to AMP, thereby reducing its intracellular concentration.[2][8] This dynamic interplay ensures that c-di-AMP levels are appropriate for the prevailing environmental conditions.

References

- 1. c-di-AMP modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 4. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of c-di-AMP in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on Cyclic di-AMP Diammonium Salt and the Host Immune Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic di-AMP (c-di-AMP), a bacterial second messenger, has emerged as a potent modulator of the host innate immune system. As a Pathogen-Associated Molecular Pattern (PAMP), it is recognized by cytosolic surveillance pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity has positioned c-di-AMP, particularly its stable diammonium salt form, as a promising candidate for vaccine adjuvants and immunotherapeutic agents. This technical guide provides a comprehensive overview of the core mechanisms of c-di-AMP-mediated immune activation, detailed experimental protocols for its study, and a summary of key quantitative data.

Introduction to Cyclic di-AMP

Bis-(3',5')-cyclic dimeric adenosine (B11128) monophosphate (c-di-AMP) is a crucial signaling molecule in many bacteria, regulating diverse physiological processes including cell wall homeostasis, potassium transport, and DNA repair.[1][2] During bacterial infections, c-di-AMP can be released into the host cell cytosol, where it is detected by the host's innate immune system. The diammonium salt of c-di-AMP is a commonly used, stable form for research purposes.[3]

Host Recognition of c-di-AMP and Downstream Signaling

The primary pathway for host recognition of c-di-AMP is the STING (Stimulator of Interferon Genes) pathway. However, other sensors and signaling cascades are also involved, creating a multi-faceted immune response.

The Central Role of the STING Pathway

Cytosolic c-di-AMP directly binds to the endoplasmic reticulum-associated protein STING.[4] This binding induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[4][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-α and IFN-β).[6]

Alternative Sensors and Pathways

While STING is the central mediator, other proteins have been identified as sensors or modulators of the c-di-AMP response:

-

DDX41: The DEAD-box helicase DDX41 has been identified as a cytosolic DNA sensor that can also directly bind to c-di-AMP.[7][8] DDX41 is thought to act upstream of or in concert with STING to facilitate the type I IFN response.[8]

-

RECON: The oxidoreductase RECON (REductase COntrolling NF-κB) binds to c-di-AMP with high affinity.[9][10] This interaction inhibits RECON's enzymatic activity and can lead to increased NF-κB activation, promoting a pro-inflammatory, antibacterial state.[4][10][11] RECON can also act as a sink for c-di-AMP, potentially modulating the magnitude of STING activation.[9]

-

NLRP3 Inflammasome: c-di-AMP can induce the activation of the NLRP3 inflammasome, a multi-protein complex that leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[3] This activation is dependent on potassium and calcium mobilization but appears to be independent of STING.[3]

Quantitative Data on c-di-AMP-Host Interactions

The following tables summarize key quantitative data from various studies on the interaction of c-di-AMP with host immune components.

Table 1: Binding Affinities of c-di-AMP to Host Proteins

| Host Protein | Ligand | Binding Affinity (Kd) | Method | Reference |

| Human STING | c-di-GMP | ~5 µM | Isothermal Titration Calorimetry (ITC) | [12] |

| RECON | c-di-AMP | High Affinity* | Pull-down assays | [9][10] |

| DDX41 | c-di-GMP | ~5.65 µM | Not specified | [8] |

| STING CTD | c-di-GMP | ~14.54 µM | Not specified | [8] |

| KhtT (B. subtilis) | c-di-AMP | ~130 nM | Isothermal Titration Calorimetry (ITC) | [13] |

Note: The affinity of RECON for c-di-AMP is stated to be 16 times tighter than that of STING for c-di-AMP, though a specific Kd value for the latter interaction is not provided in the reference.[9]

Table 2: In Vitro Concentrations and Effects of c-di-AMP

| Cell Type | c-di-AMP Concentration | Observed Effect | Reference |

| Murine BMDMs | 0.01 - 10 µM | Induction of IFN-β and IL-6 expression | [14] |

| Murine cDCs and pDCs | 5 µg/ml | Upregulation of T cell co-stimulatory molecules and IFN-β production | [15] |

| HEK293T cells | 10 µM | STING-dependent type I interferon response | |

| THP-1 cells | 1-100 mg/ml | Induction of type I interferons |

Table 3: In Vivo Adjuvant Dosing of c-di-AMP in Mice

| Mouse Strain | Adjuvant Dose | Route of Administration | Antigen | Observed Effect | Reference |

| C57BL/6 | 10 µ g/dose | Pulmonary | Ovalbumin (OVA) | Enhanced antigen-specific IgG titers and a strong Th1/Th17 response | |

| BALB/c | Not specified* | Subcutaneous (s.c.) | BCG | Enhanced proinflammatory cytokine responses to homologous and heterologous stimuli | |

| BALB/c | Not specified** | Intranasal (i.n.) | Ovalbumin (OVA) | Generation of balanced Th1, Th2, and Th17 responses |

Note: In this study, a recombinant BCG strain overexpressing a di-adenylate cyclase was used to increase endogenous c-di-AMP levels. *Note: This study used cyclic di-GMP (CDG) as the adjuvant.

Detailed Experimental Protocols

In Vitro STING Activation Assay

This protocol describes the stimulation of cells with c-di-AMP to assess the activation of the STING pathway.

Materials:

-

HEK293T cells or other suitable cell line

-

c-di-AMP diammonium salt

-

Digitonin

-

Permeabilization buffer (50 mM HEPES [pH 7.0], 100 mM KCl, 3 mM MgCl₂, 85 mM sucrose, 0.2% BSA, 0.1 mM DTT, 1 mM ATP, 0.1 mM GTP)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Reagents for downstream analysis (ELISA kits, qPCR reagents, antibodies for Western blotting)

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Prepare a stock solution of c-di-AMP in sterile water.

-

On the day of the experiment, prepare the stimulation mix by diluting c-di-AMP (e.g., to a final concentration of 10 µM) and digitonin (e.g., to 10 µg/ml) in permeabilization buffer.

-

Aspirate the culture medium from the cells and gently wash with PBS.

-

Add the stimulation mix to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

-

Remove the permeabilization buffer and replace it with fresh, complete culture medium.

-

Incubate the cells for the desired time period (e.g., 8 hours for gene expression analysis or 24 hours for cytokine secretion).

-

Harvest the cell culture supernatant for cytokine analysis by ELISA or lyse the cells for RNA extraction (for qPCR) or protein extraction (for Western blotting to detect phosphorylated TBK1 or IRF3).

c-di-AMP Pull-Down Assay

This protocol is for identifying proteins that bind to c-di-AMP using biotinylated c-di-AMP and streptavidin beads.

Materials:

-

Biotinylated c-di-AMP

-

Streptavidin-coated magnetic beads

-

Cell lysate from the cells of interest

-

Lysis buffer (composition may vary, but typically contains a non-ionic detergent like NP-40 or Triton X-100, protease and phosphatase inhibitors)

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Prepare cell lysate by incubating cells in lysis buffer on ice, followed by centrifugation to pellet cell debris.

-

Pre-clear the lysate by incubating with streptavidin beads alone to reduce non-specific binding.

-

Incubate the pre-cleared lysate with biotinylated c-di-AMP for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.

-

Add streptavidin beads to the lysate-c-di-AMP mixture and incubate for another 1-2 hours at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by resuspending them in elution buffer and heating.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate proteins (e.g., DDX41, STING) or by mass spectrometry for unbiased identification of binding partners.

NLRP3 Inflammasome Activation Assay

This protocol outlines a two-step method to assess c-di-AMP-induced NLRP3 inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or THP-1 cells

-

LPS (lipopolysaccharide)

-

This compound salt

-

Opti-MEM or other serum-free medium

-

Reagents for downstream analysis (e.g., ELISA kit for IL-1β, reagents for caspase-1 activity assay)

Procedure:

-

Priming Step: Seed BMDMs or differentiated THP-1 cells in culture plates. Prime the cells with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Activation Step: After priming, wash the cells to remove LPS.

-

Stimulate the cells with c-di-AMP (concentrations may vary, typically in the µM range) in serum-free medium for a defined period (e.g., 6 hours).

-

Analysis:

-

Collect the cell culture supernatant and analyze for secreted IL-1β by ELISA.

-

Lyse the cells and measure caspase-1 activity using a specific substrate.

-

Analyze cell lysates by Western blotting to detect cleaved caspase-1 (p20/p10 subunits) and mature IL-1β (p17).

-

c-di-AMP as a Vaccine Adjuvant

c-di-AMP has shown significant promise as a vaccine adjuvant, particularly for mucosal vaccines. It can enhance both humoral and cellular immunity, promoting a balanced Th1/Th2/Th17 response.[3][15] When co-administered with an antigen, c-di-AMP can increase antigen uptake by antigen-presenting cells and stimulate their maturation and activation, leading to a more robust and durable immune response.[15] The combination of c-di-AMP with other adjuvants, such as alum, has been shown to synergistically enhance immune responses.

Conclusion

Cyclic di-AMP diammonium salt is a powerful tool for probing the intricacies of the innate immune system and holds great potential for the development of novel vaccines and immunotherapies. Its ability to activate the STING pathway, as well as other immune sensors, results in a multi-faceted immune response characterized by the production of type I interferons and pro-inflammatory cytokines. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the immunomodulatory properties of this fascinating molecule.

Disclaimer: The experimental protocols provided are for informational purposes only and may require optimization for specific experimental conditions and cell types. Always adhere to laboratory safety guidelines.

References

- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. invivogen.com [invivogen.com]

- 4. [¹⁵N₁₀]-c-diAMP BIOLOG Life Science Institute [biolog.de]

- 5. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 6. Efficient preparation of c-di-AMP at gram-scale using an immobilized Vibrio cholerae dinucleotide cyclase DncV. | Semantic Scholar [semanticscholar.org]

- 7. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. c-diAMP BIOLOG Life Science Institute [biolog.de]

- 10. Synthesis of Biotinylated c-di-GMP and c-di-AMP using Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. c-diGMP BIOLOG Life Science Institute [biolog.de]

- 12. bio-techne.com [bio-techne.com]

- 13. invivogen.com [invivogen.com]

- 14. invivogen.com [invivogen.com]

- 15. biolog.de [biolog.de]

An In-depth Technical Guide to Cyclic di-AMP Riboswitch Regulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the regulatory mechanisms of the cyclic di-adenosine monophosphate (c-di-AMP) riboswitch. It details the signaling pathway, the molecular mechanics of gene regulation, quantitative binding data, and the key experimental protocols used for its characterization. This document is intended to serve as a foundational resource for professionals engaged in antibacterial research and drug discovery.

The c-di-AMP Signaling Pathway: A Central Regulatory Hub